![molecular formula C9H15IO2 B13326003 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13326003.png)
3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane is an organic compound with the molecular formula C9H15IO2. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a cyclopentyl group substituted with an iodomethyl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane typically involves the reaction of cyclopentanol with iodomethane in the presence of a base to form 1-(iodomethyl)cyclopentanol. This intermediate is then reacted with oxetane under specific conditions to yield the target compound .
-
Step 1: Formation of 1-(Iodomethyl)cyclopentanol
Reactants: Cyclopentanol, Iodomethane
Conditions: Base (e.g., potassium carbonate), Solvent (e.g., acetone), Room temperature
Reaction: Cyclopentanol + Iodomethane → 1-(Iodomethyl)cyclopentanol
-
Step 2: Formation of this compound
Reactants: 1-(Iodomethyl)cyclopentanol, Oxetane
Conditions: Acid catalyst (e.g., sulfuric acid), Solvent (e.g., dichloromethane), Reflux
Reaction: 1-(Iodomethyl)cyclopentanol + Oxetane → this compound
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cyclopentylmethanol derivatives
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles (e.g., sodium azide, potassium thiocyanate)
Conditions: Solvent (e.g., acetonitrile), Room temperature
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium, Elevated temperature
-
Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Solvent (e.g., tetrahydrofuran), Low temperature
Major Products Formed
Substitution Reactions: Formation of substituted oxetane derivatives.
Oxidation Reactions: Formation of oxidized oxetane derivatives.
Reduction Reactions: Formation of cyclopentylmethanol derivatives
Wissenschaftliche Forschungsanwendungen
3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Iodomethyl)oxetane: Similar structure but lacks the cyclopentyl group.
1-(Iodomethyl)cyclopentanol: Intermediate in the synthesis of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane.
Cyclopentylmethanol: Lacks the oxetane ring and iodomethyl group
Uniqueness
This compound is unique due to the presence of both an oxetane ring and a cyclopentyl group substituted with an iodomethyl group.
Eigenschaften
Molekularformel |
C9H15IO2 |
|---|---|
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
3-[1-(iodomethyl)cyclopentyl]oxyoxetane |
InChI |
InChI=1S/C9H15IO2/c10-7-9(3-1-2-4-9)12-8-5-11-6-8/h8H,1-7H2 |
InChI-Schlüssel |
VGMKBXYSOICJFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CI)OC2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
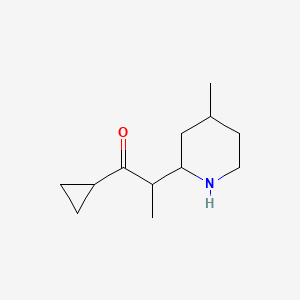
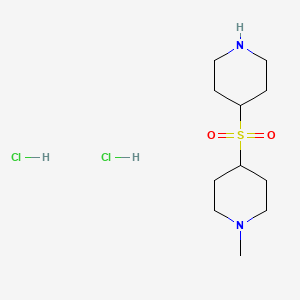
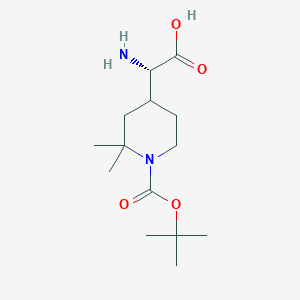
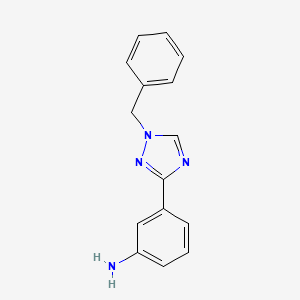
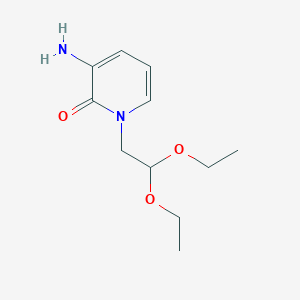
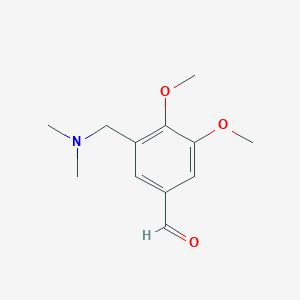
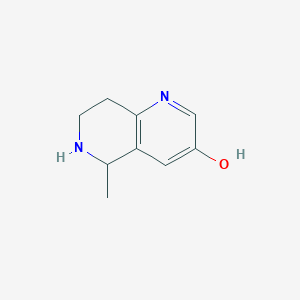
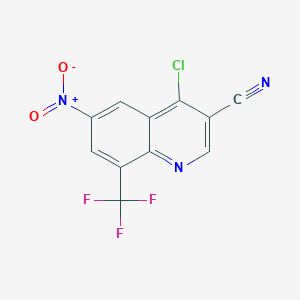
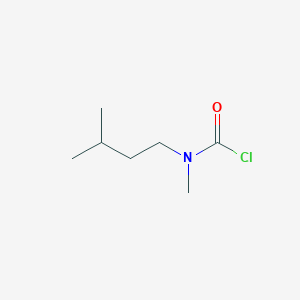
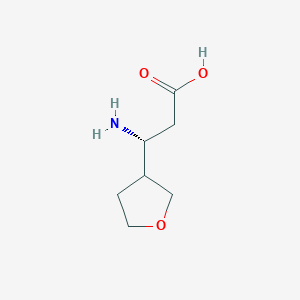
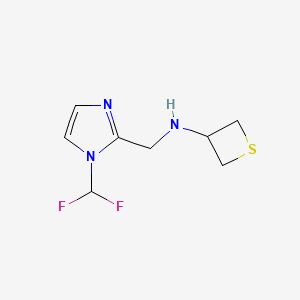
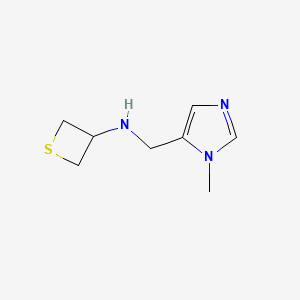
![1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine](/img/structure/B13325994.png)
